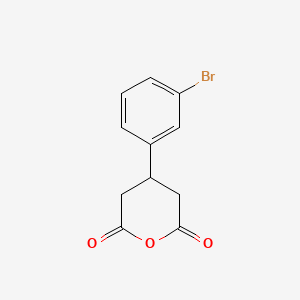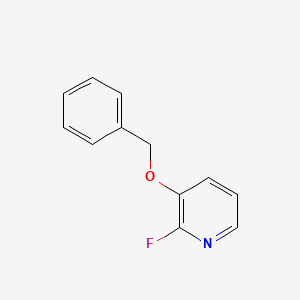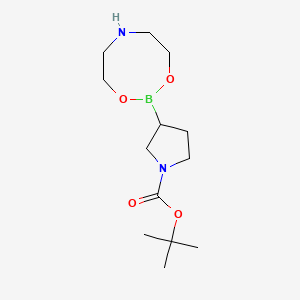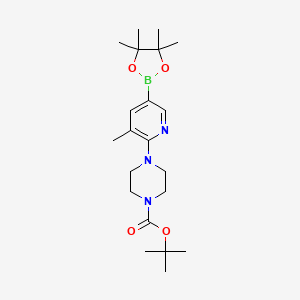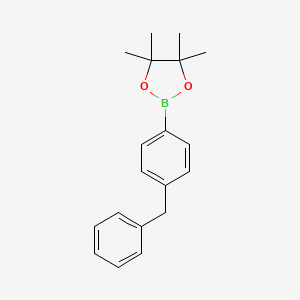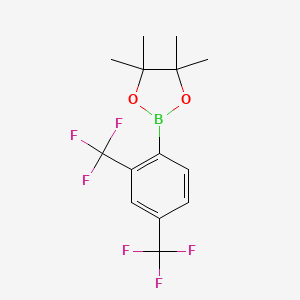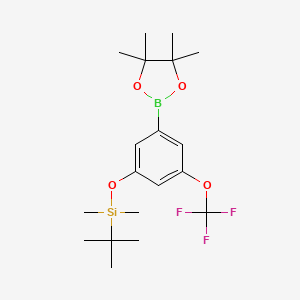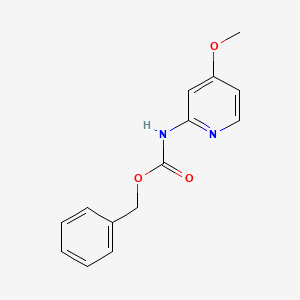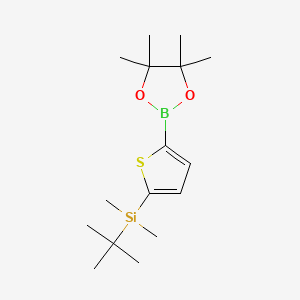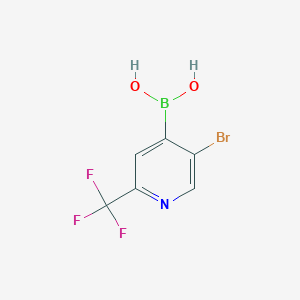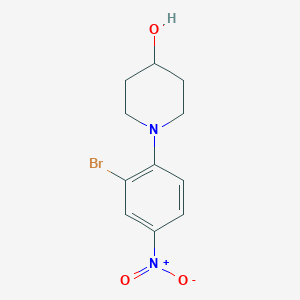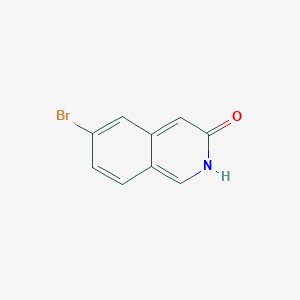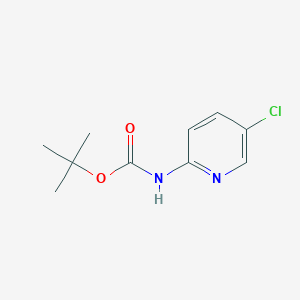![molecular formula C11H14N4 B1373313 2-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]aniline CAS No. 1147746-77-7](/img/structure/B1373313.png)
2-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]aniline
Vue d'ensemble
Description
The compound “2-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]aniline” is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds containing three nitrogen atoms . The compound is likely to have similar properties to other triazole derivatives, which are known for their broad range of biological activities .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including “2-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]aniline”, often involves the use of “Click” chemistry and Suzuki-Miyaura cross-coupling reactions . The structures of these derivatives are usually confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The molecular structure of “2-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]aniline” can be analyzed using various spectroscopic techniques. The presence of the 1,2,4-triazole ring and the propan-2-yl group can be confirmed by 1H-NMR and Mass spectroscopy .Chemical Reactions Analysis
The chemical reactions involving “2-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]aniline” are likely to be similar to those of other 1,2,4-triazole derivatives. These compounds are known to undergo various reactions, including those with carbonic anhydrase-II enzyme .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]aniline” can be inferred from related compounds. For instance, 2,6-Diisopropylaniline, a related compound, is a colorless liquid .Applications De Recherche Scientifique
Triazole Derivatives and Their Importance
Triazole derivatives, including structures similar to 2-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]aniline, are of significant interest in scientific research due to their diverse biological activities and potential therapeutic applications. Triazole compounds are known for their stability and the ability to undergo various chemical modifications, making them versatile scaffolds in drug discovery and other applications (Ferreira et al., 2013).
Environmental Applications
The remediation of aniline and its derivatives from wastewater is a critical environmental concern. Aniline compounds, including those related to 2-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]aniline, are used extensively in the pharmaceutical and dye industries, necessitating efficient removal methods from waste streams to mitigate their harmful effects on public health and aquatic ecosystems. Advanced oxidation processes (AOPs) have been identified as cost-effective and efficient technologies for this purpose (Chaturvedi & Katoch, 2020).
Biological and Chemical Properties
The exploration of 1,2,4-triazole derivatives has shown that these compounds exhibit a broad range of biological activities, including antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral properties. The chemical versatility of triazoles allows for the synthesis of biologically active substances with potential applications in various therapeutic areas (Ohloblina, 2022).
Synthetic Routes and Applications
The synthesis of 1,4-disubstituted 1,2,3-triazoles, which share a similar triazole core with 2-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]aniline, is of particular interest due to their applications in drug discovery, bioconjugation, material science, and pharmaceutical chemistry. These compounds demonstrate significant interactions with biological targets due to their ability to engage in hydrogen bonding and dipole-dipole interactions (Kaushik et al., 2019).
Orientations Futures
Propriétés
IUPAC Name |
2-(5-propan-2-yl-1H-1,2,4-triazol-3-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4/c1-7(2)10-13-11(15-14-10)8-5-3-4-6-9(8)12/h3-7H,12H2,1-2H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQXJICYQPAOGGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NN1)C2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-O-tert-butyl 2-O-ethyl (2S)-3-azabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B1373232.png)
